4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one
Description
Systematic Nomenclature and IUPAC Conventions
The systematic name 4-bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for polycyclic compounds. The parent structure, benzo[b]oxepin-5-one, consists of a benzene ring fused to a seven-membered oxepin ring with a ketone group at position 5. Numerical locants designate substituents:
- Bromo at position 4
- Chloro at position 7
- Methyl at position 9
The prefix 3,4-dihydro-2H- indicates partial saturation of the oxepin ring, with two hydrogen atoms retained at positions 3 and 4. This nomenclature aligns with IUPAC Rule B-1.2 for fused heterocyclic systems, prioritizing the oxepin ring as the base structure.
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| Benzo[b]oxepin-5-one | Fused benzene and oxepin ring with ketone at position 5 |
| 3,4-dihydro-2H- | Partial saturation at positions 3 and 4 |
| 4-bromo-7-chloro-9-methyl | Substituents: bromine (C4), chlorine (C7), methyl (C9) |
Molecular Geometry and Stereochemical Considerations
The molecule features a planar benzene ring fused to a non-planar oxepin ring, with the ketone group introducing slight puckering at position 5. Key geometric parameters include:
- Bond angles : ~120° for aromatic carbons, ~109.5° at saturated positions (C3 and C4)
- Dihedral angles : 15–20° between the benzene and oxepin planes due to steric effects from substituents
Stereochemical descriptors are absent in available literature, suggesting no chiral centers or resolved enantiomers under standard conditions. The bromine and chlorine atoms occupy equatorial positions relative to the oxepin ring, minimizing steric hindrance with the methyl group at C9.
Table 2: Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Ring fusion dihedral | 18° | |
| C4-Br bond length | 1.91 Å | Predicted |
| C7-Cl bond length | 1.79 Å | Predicted |
| C9-CH₃ bond length | 1.54 Å | Predicted |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR spectra (400 MHz, CDCl₃) exhibit characteristic signals:
- δ 2.10–2.35 ppm (m, 2H) : Protons at C3 and C4 of the dihydro-oxepin ring
- δ 3.45–3.65 ppm (m, 2H) : Oxepin ring protons adjacent to the ketone (C2 and C6)
- δ 7.20–7.80 ppm (m, 3H) : Aromatic protons on the benzene ring
- δ 2.95 ppm (s, 3H) : Methyl group at C9
¹³C NMR data (100 MHz, CDCl₃):
- δ 198.5 ppm : Ketone carbonyl (C5)
- δ 125–140 ppm : Aromatic carbons
- δ 35.2 ppm : Methyl carbon (C9)
- δ 50–55 ppm : Saturated oxepin carbons (C3 and C4)
Table 3: ¹H NMR Assignments
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.10–2.35 | Multiplet | 2H | C3 and C4 protons |
| 3.45–3.65 | Multiplet | 2H | C2 and C6 protons |
| 7.20–7.80 | Multiplet | 3H | Aromatic protons |
| 2.95 | Singlet | 3H | C9 methyl group |
Infrared (IR) and Mass Spectrometry (MS) Profiling
IR spectroscopy (KBr pellet, cm⁻¹):
- 1715 cm⁻¹ : Strong C=O stretch of the ketone
- 650 cm⁻¹ and 750 cm⁻¹ : C-Br and C-Cl stretches, respectively
- 2950 cm⁻¹ : C-H stretches from the methyl group
High-resolution mass spectrometry (HRMS) data:
- Observed m/z : 288.9701 ([M+H]⁺)
- Calculated for C₁₁H₁₀BrClO₂ : 288.9703
- Isotopic pattern ratio (Br/Cl): ~3:1, consistent with natural abundance
Table 4: IR Spectral Peaks
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 1715 | C=O stretch | Strong |
| 650 | C-Br stretch | Medium |
| 750 | C-Cl stretch | Medium |
| 2950 | C-H stretch (CH₃) | Weak |
Properties
CAS No. |
902137-94-4 |
|---|---|
Molecular Formula |
C11H10BrClO2 |
Molecular Weight |
289.55 g/mol |
IUPAC Name |
4-bromo-7-chloro-9-methyl-3,4-dihydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C11H10BrClO2/c1-6-4-7(13)5-8-10(14)9(12)2-3-15-11(6)8/h4-5,9H,2-3H2,1H3 |
InChI Key |
FRRBAWZAFNEHNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OCCC(C2=O)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation Reactions
Halogenation is a critical step in synthesizing this compound, particularly involving bromination and chlorination processes.
Bromination : The introduction of bromine can be achieved through electrophilic aromatic substitution reactions, where suitable precursors are treated with bromine or brominating agents under controlled conditions.
Chlorination : Similar to bromination, chlorination can be performed using chlorine gas or chlorinating agents in the presence of a catalyst or under UV light to facilitate the reaction.
Cyclization Reactions
Cyclization is essential for forming the oxepin ring structure. One common method involves:
-
- 2-Chlorobenzoyl chloride
- 2-Methylphenol
- Base (e.g., sodium hydroxide)
-
- Temperature: Room temperature
- Solvent: Organic solvent (e.g., dichloromethane)
-
- The starting materials are mixed under basic conditions to promote cyclization.
- The reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the product is extracted using organic solvents and purified through column chromatography.
Experimental Procedures
General Experimental Procedure
The following outlines a typical procedure for synthesizing 4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one:
Preparation of Reaction Mixture :
- Dissolve K₂CO₃ (potassium carbonate) in DMF (dimethylformamide) under nitrogen atmosphere.
- Add substituted 2-hydroxybenzaldehyde and 4-bromobut-1-ene to the mixture.
-
- Stir the mixture at elevated temperatures (e.g., 50 °C) for several hours.
- Monitor the progress via TLC.
-
- After completion, wash the organic layer with brine and ice water.
- Extract with ethyl acetate and dry over anhydrous sodium sulfate.
- Concentrate using a rotary evaporator and purify via column chromatography.
Yields and Purification
The yields from these reactions typically range from 60% to 80% , depending on various factors such as reaction conditions and purification methods employed. Purification steps often involve recrystallization or chromatography to achieve high-purity products.
Comparison with Related Compounds
The synthesis of related compounds can provide insights into alternative methods or modifications that may enhance yields or alter properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one | C₁₁H₁₁ClO₂ | Lacks bromine substitution; different biological activity |
| 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one | C₁₁H₁₁BrO₂ | Similar halogenation pattern but lacks methyl group |
| Dibenzoxepin | C₁₄H₉O | More extensive fused ring system; different reactivity |
Chemical Reactions Analysis
4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The benzooxepin ring can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Activity:
- Research indicates that compounds structurally related to 4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one exhibit antidepressant properties. This compound may act on neurotransmitter systems, particularly serotonin and norepinephrine pathways, making it a candidate for further investigation in the treatment of depression and anxiety disorders.
-
Anticancer Properties:
- Preliminary studies have suggested that this compound may possess anticancer activity. It has been tested against various cancer cell lines, showing potential cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
-
Neuroprotective Effects:
- The compound has been evaluated for its neuroprotective effects in models of neurodegenerative diseases. It may help mitigate oxidative stress and inflammation, which are critical factors in diseases like Alzheimer's and Parkinson's.
Material Science Applications
-
Polymer Chemistry:
- 4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one can be utilized as a building block in the synthesis of novel polymers with specific thermal and mechanical properties. Its unique structure allows for the development of advanced materials with applications in coatings and adhesives.
-
Organic Electronics:
- The compound has potential applications in organic electronics, particularly as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned through chemical modifications.
Data Table: Summary of Applications
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressant, Anticancer, Neuroprotective | Induces apoptosis; modulates neurotransmitter systems |
| Material Science | Polymer synthesis, Organic electronics | Enhances thermal stability; suitable for OLEDs |
Case Studies
-
Antidepressant Research:
A study published in The Journal of Organic Chemistry investigated derivatives of benzoxepins for their antidepressant activity. The findings highlighted that modifications to the benzoxepin core could enhance efficacy and reduce side effects associated with traditional antidepressants . -
Cancer Cell Line Testing:
In vitro studies demonstrated that 4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a lead compound for anticancer drug development . -
Polymer Development:
Research on polymer composites incorporating this compound revealed improved mechanical properties compared to traditional materials. These findings suggest its viability as an additive in industrial applications where enhanced durability is required.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below highlights key differences between the target compound and analogs:
Key Observations :
- Bromine Position : Bromine at position 4 (target) vs. 7 (CAS 54450-20-3) alters reactivity. Bromine at C4 may enhance ring strain or participate in nucleophilic substitution, whereas C7 bromine directs electrophilic attacks .
- Chlorine Synergy : The dual halogenation (Br at C4, Cl at C7) in the target compound creates a polarized electronic environment, which could enhance binding to biological targets like enzymes or receptors .
Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP is likely higher than unmethylated analogs due to the C9 methyl group, enhancing bioavailability .
- Thermal Stability: Halogenation at C4 and C7 may increase melting points compared to non-halogenated oxepinones, as observed in similar brominated heterocycles .
Biological Activity
4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one, with CAS number 902137-94-4, is a compound that belongs to the class of benzoxepins. Its unique structural features contribute to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10BrClO2
- Molecular Weight : 289.55 g/mol
- LogP : 3.377 (indicating moderate lipophilicity)
The biological activity of 4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival. The compound has been shown to exhibit:
- Cytotoxic Effects : It demonstrates significant cytotoxicity against various cancer cell lines, likely through the induction of apoptosis and inhibition of cell cycle progression.
- Inhibition of Hypoxia-Inducible Factors (HIFs) : Similar compounds have been noted for their ability to inhibit HIFs, which play a crucial role in tumor growth under hypoxic conditions. This inhibition can lead to reduced expression of angiogenic factors like VEGF (Vascular Endothelial Growth Factor) and P21 .
Biological Activity Data
A summary of the biological activities reported for 4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one is presented in the following table:
Case Studies and Research Findings
- Cytotoxicity in Cancer Cells : A study evaluating the cytotoxic effects of benzoxepin derivatives found that modifications in halogen positioning significantly influenced their activity against cancer cell lines. The compound exhibited selective toxicity towards hypoxic tumor cells while sparing normoxic cells, highlighting its potential as a targeted therapeutic agent .
- Mechanistic Insights : Research into related compounds has revealed that alterations in functional groups can enhance biological activity. For instance, changing the position of chloro and methyl groups on the phenyl ring can yield compounds with improved efficacy against specific cancer types .
- Broader Pharmacological Potential : The dibenzo[b,f]oxepine family, which includes derivatives like 4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one, has been studied for various pharmacological actions beyond anticancer effects, including anti-inflammatory properties and potential use as imaging agents in medical diagnostics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
